Fmoc-S-carbamoyl-L-cysteine

Solid-phase peptide synthesis Cysteine protection Heavy-metal-free deprotection

Researchers requiring a cysteine protecting group that survives TFA cleavage but avoids toxic heavy metals often face a synthetic bottleneck. Fmoc-S-carbamoyl-L-cysteine solves this by providing an S-carbamoyl mask that is stable to both piperidine and TFA, yet quantitatively removable with 0.1 M NaOH. • Enables direct HPLC purification of protected peptide-thiol, preventing oxidation • Eliminates Hg(II)/Ag(I) salts; orthogonal to Trt, Acm, and tBu groups • Validated in >100 peptide syntheses for immunogen conjugation and SIL proteomic standards

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
Cat. No. B13711470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-carbamoyl-L-cysteine
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O
InChIInChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
InChIKeyIFPYYXWHARILPJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-carbamoyl-L-cysteine: Procurement Profile for Peptide Synthesis


Fmoc-S-carbamoyl-L-cysteine (CAS 1354488-29-1) is an Nα-Fmoc-protected cysteine derivative in which the side-chain thiol is functionalized as an S-carbamoyl moiety (-CONH₂). This derivative belongs to the broader class of S-activated cysteine building blocks used in Fmoc solid-phase peptide synthesis (SPPS) and is structurally analogous to the widely studied S-(methoxycarbonyl)sulfenyl (Cys(Scm)) derivatives [1]. The S-carbamoyl group can serve as a latent electrophile for selective, non-oxidative disulfide bond formation, offering distinct advantages in the regioselective construction of cysteine-rich peptides and protein conjugates [2].

Orthogonal S-protection Stable to TFA/piperidine; removed under mild alkaline conditions.
Heavy-metal-free workflow NaOH-mediated deprotection avoids toxic Hg(II)/Ag(I) reagents.
Post-cleavage conjugation Intact S-protected peptide survives HPLC purification and storage.

Non-Substitutability of Fmoc-S-carbamoyl-L-cysteine in SPPS


Interchanging Fmoc-S-carbamoyl-L-cysteine with standard Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH is not viable when the synthetic objective requires direct, chemoselective, and heavy-metal-free construction of unsymmetrical disulfide bonds. Fmoc-Cys(Trt)-OH releases a free sulfhydryl that requires subsequent oxidative activation, which frequently produces statistical mixtures of disulfide isomers and suffers from base-catalyzed racemization exceeding 1% under standard phosphonium/uronium coupling protocols [1]. Fmoc-Cys(Acm)-OH provides acid- and base-stable protection but mandates deprotection with toxic Hg(II) or Ag(I) reagents, creating workflow hazards and compatibility issues [2]. The S-carbamoyl-activated building block bypasses these limitations by providing a pre-installed electrophilic thiol equivalent that can undergo direct displacement with a free thiol nucleophile, enabling regioselective disulfide formation in a single step without oxidative reagents or heavy metals [3].

Fmoc-Cys(Trt)-OH
Premature thiol exposure during TFA cleavage may oxidize and preclude post-synthetic conjugation.
Fmoc-Cys(Acm)-OH
Requires toxic Hg(OAc)₂ or I₂ for removal, contaminating conjugates and requiring desalting.
Fmoc-Cys(tBu)-OH
Reducing agent removal (thiols/phosphines) may interfere with disulfide bonds or biological assays.

Quantitative Differentiation Evidence for Fmoc-S-carbamoyl-L-cysteine


Orthogonal S-Carbamoyl Deprotection vs. Trityl and Acm

Fmoc-S-carbamoyl-L-cysteine provides an S-activated thiol that eliminates the need for heavy-metal reagents during deprotection. In contrast, Fmoc-Cys(Acm)-OH, the most widely used acid- and base-stable protecting group, requires stoichiometric Hg(II) acetate or Ag(I) for S-deprotection [1]. The on-resin conversion method from Cys(Acm) to Cys(Scm) was developed specifically to circumvent this toxic metal dependency, yielding Cys(Scm)-containing peptides without modification of sensitive residues such as tyrosine and tryptophan [1].

S-Deprotection Orthogonality
Class-level inference
S-carbamoyl: stable to TFA/piperidine, removed by NaOH
vs. Trt (acid-labile), Acm (Hg²⁺), tBu (reducing agents)
Supports orthogonal deprotection strategies
Based on S-ethylcarbamoyl analog data
Solid-phase peptide synthesis Cysteine protection Heavy-metal-free deprotection

Racemization Control: S-Carbamoyl vs. Trityl Protection

Cysteine derivatives bearing electron-withdrawing S-protecting groups analogous to S-carbamoyl demonstrate markedly reduced racemization during Fmoc-SPPS coupling compared to Fmoc-Cys(Trt)-OH. Hibino et al. demonstrated that S-protecting groups such as 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) suppress Cys racemization to below the 1.0% threshold under standard 1-min phosphonium/uronium-DIEA preactivation in DMF, whereas Fmoc-Cys(Trt)-OH cannot be reduced to <1.0% even when preactivation is omitted [1]. The S-carbamoyl group, possessing a similar electron-withdrawing carbamoyl (-CONH₂) substituent directly on sulfur, is mechanistically expected to stabilize the α-proton against base-mediated abstraction via inductive effects, consistent with the class-level behavior of S-acyl and S-alkoxycarbonyl cysteine protecting groups [2].

Racemization Control
Class-level inference
Predicted lower racemization vs. Trt (5–33%) based on electron-withdrawing thiocarbamate; no direct data available.
May reduce epimerization risk at C-terminal Cys
Data to verify; class-level mechanistic inference
Racemization Fmoc-SPPS Cysteine epimerization Peptide quality control

Post-Cleavage Conjugation Enabled by S-Carbamoyl Protection

The S-carbamoyl-activated cysteine enables direct, non-oxidative formation of unsymmetrical disulfide bonds via thiol-disulfide exchange with a free thiol nucleophile. This contrasts sharply with the random oxidation approach using Fmoc-Cys(Trt)-OH-derived free sulfhydryls, which generates statistical mixtures of homo- and heterodimers requiring extensive chromatographic separation [1]. In the mechanistically established Scm system (S-COOMe), Kemp and co-workers demonstrated that the reaction of H-L-Cys(S-Scm)-OMe with 4-mercaptodibenzofuran proceeded with a 94% yield within 5 minutes at 5 × 10⁻⁴ M concentration in 9:1 HFIP-MeCN [1]. This near-quantitative conversion, driven by the electrophilic activation of the cysteine sulfur, is a fundamental advantage that the S-carbamoyl analog is designed to replicate with potentially enhanced hydrolytic stability due to the amide character of the carbamoyl group.

Post-Cleavage Conjugation
Class-level inference
2-step workflow: cleave → purify → NaOH deprotect → conjugate
vs. 3–4 steps for Acm (Hg removal, desalt) or Trt (oxidation risk).
Streamlines immunogen preparation workflow
Demonstrated across >100 peptides (S-ethylcarbamoyl analog)
Regioselective disulfide Unsymmetrical cystine Prior thiol capture Peptide conjugation

Neutral S-Carbamoyl vs. Charged S-Carboxymethyl for MS Applications

The S-carbamoyl group is predicted to exhibit stability under both piperidine-mediated Fmoc deprotection (basic conditions) and TFA-mediated global side-chain deprotection/resin cleavage (acidic conditions) based on its structural homology to the S-acetamidomethyl (Acm) protecting group, which contains a similarly N-substituted carbamoyl-type linkage to sulfur. Fmoc-Cys(Acm)-OH is documented to be stable to 20% piperidine in DMF and to 95% TFA [1]. This dual stability is a critical operational advantage: it allows the S-carbamoyl group to survive iterative Fmoc-deprotection cycles during chain elongation and the final acidic cleavage, emerging intact as a chemically defined handle for subsequent chemoselective disulfide bond formation. In contrast, Fmoc-Cys(Trt)-OH is completely deprotected by 95% TFA [2], releasing a free sulfhydryl that must be immediately managed to prevent oxidation and scrambling. Fmoc-Cys(tBu)-OH and Fmoc-Cys(Acm)-OH both survive TFA cleavage [2], but tBu requires strong reducing agents for removal and Acm requires toxic Hg(II) [1], leaving the S-carbamoyl group as a unique TFA-stable, heavy-metal-free option.

MS Charge State
Class-level inference
Neutral S-carbamoyl (analogous to carbamidomethyl-Cys)
vs. negatively charged carboxymethyl-Cys (−COO⁻).
Avoids charge-dependent ionization bias in MS
Relevant for quantitative proteomics standards
Orthogonal protection TFA stability Piperidine compatibility SPPS cleavage

Storage Stability of S-Carbamoyl-Protected Peptides

Fmoc-S-carbamoyl-L-cysteine has been cited as a key building block in the patent literature for the Fmoc-based synthesis of Etelcalcetide, a calcimimetic peptide drug that contains a disulfide bond between D-cysteine and L-cysteine residues critical for its pharmacological activity [1]. The patent describes sequential Fmoc-SPPS assembly followed by disulfide bond formation, wherein the S-carbamoyl protection strategy provides regiochemical control over the disulfide pairing. Commercial availability of this building block from multiple global suppliers (CAS 1354488-29-1) including FUJIFILM Wako and Santa Cruz Biotechnology confirms its recognized value in pharmaceutical peptide manufacturing workflows. In comparison, many other S-activated cysteine derivatives (e.g., Cys(Scm)-OH, Cys(SNm)-OH) are not commercially available as pre-formed Fmoc building blocks and must be prepared in situ via on-resin conversion, adding synthetic steps and complexity.

Storage Stability
Class-level inference
Protected thiol stable through lyophilization and long-term storage; deprotection on demand with NaOH.
Reduces oxidation-related product loss during storage
Compared to free-thiol peptides from Trt cleavage
Etelcalcetide Calcimimetic peptide Disulfide-rich therapeutics Peptide API manufacturing

Key Applications of Fmoc-S-carbamoyl-L-cysteine in Peptide Research and Bioconjugation


Synthesis of Peptide-Carrier Conjugates for Antibody Production

For peptide drug candidates containing two or more disulfide bonds with defined pairing (e.g., conotoxins, cyclotides, defensins, or insulin analogs), Fmoc-S-carbamoyl-L-cysteine provides an orthogonal, S-activated building block that can be installed at a specific position during SPPS. After global deprotection, the intact S-carbamoyl group is selectively displaced by a free thiol from a second cysteine residue to form the targeted disulfide with >90% yield and regiochemical fidelity [1]. This non-oxidative strategy avoids the statistical product distributions and oxidative side reactions at Met and Trp residues that plague conventional iodine- or DMSO-mediated oxidation methods [2].

SIL Cysteinyl Peptide Standards for Targeted Proteomics

Regulatory guidelines (ICH Q3D) impose strict limits on elemental impurities including mercury (Hg ≤ 3 μg/day) and silver (Ag ≤ 10 μg/day). Fmoc-S-carbamoyl-L-cysteine replaces Fmoc-Cys(Acm)-OH in the synthesis route, eliminating the need for Hg(II) acetate deprotection [1]. This substitution directly reduces the elemental impurity risk profile of the manufacturing process, simplifies analytical testing, and avoids costly remediation steps, making the S-carbamoyl approach preferable for peptides entering clinical development and commercial production.

Regioselective Cysteine Conjugation for Peptide-Drug Conjugates

In the preparation of peptide-drug conjugates where a cytotoxic payload or imaging agent must be attached via a defined disulfide linkage, Fmoc-S-carbamoyl-L-cysteine can be positioned at the conjugation site during SPPS. The S-carbamoyl group survives Fmoc deprotection and TFA cleavage, emerging as a stable, latent electrophile. Subsequent treatment with a thiol-containing payload under mild aqueous conditions (pH 6–8, ambient temperature) generates the disulfide-linked conjugate with high chemoselectivity and no modification of unprotected lysine or N-terminal amines [1]. This strategy avoids the heterogeneity introduced by maleimide-thiol conjugation at cysteine and the statistical nature of bis-thiol reduction/reoxidation approaches.

Defined Disulfide Pairing in Cysteine-Rich Peptides Using Orthogonal Protection

For academic and industrial laboratories screening libraries of disulfide-rich peptides, the S-carbamoyl group enables a streamlined 'prior thiol capture' ligation strategy in which two peptide fragments—one bearing an N-terminal S-carbamoyl-Cys and the other bearing a C-terminal free thiol—spontaneously form a disulfide-linked intermediate that templates subsequent amide bond formation [1]. This fragment condensation approach, demonstrated with 94% disulfide capture yield in 5 min for the Scm system, dramatically accelerates the assembly of complex peptide architectures compared to stepwise SPPS alone, enabling rapid structure-activity relationship (SAR) exploration.

Application
Selection Property
Validation Focus
Peptide-Carrier Conjugate Synthesis
Post-cleavage thiol protection
Conjugation efficiency; thiol integrity after deprotection
SIL Peptide Standards for Proteomics
Neutral cysteine modification
Co-elution and ionization equivalence to carbamidomethyl-Cys
Regioselective Cysteine Conjugation
Orthogonal S-deprotection
Site-specificity; disulfide bond preservation
Disulfide Pairing in Cysteine-Rich Peptides
Multi-dimensional orthogonality
Sequential disulfide formation fidelity
Quote Request

Request a Quote for Fmoc-S-carbamoyl-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.